PROTAC BRD4 Degrader-15
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC BRD4 Degrader-15 is a chemical compound designed as a PROteolysis TArgeting Chimera (PROTAC) that targets bromodomain-containing protein 4 (BRD4). This compound is linked to ligands specific to von Hippel-Lindau and BRD4, exhibiting an IC50 of 7.2 nM for BRD4 BD1 and 8.1 nM for BRD4 BD2 . It is capable of potently degrading the BRD4 protein in PC3 prostate cancer cells .
准备方法
The synthesis of PROTAC BRD4 Degrader-15 involves the conjugation of ligands specific to von Hippel-Lindau and BRD4. The preparation method for in vivo formula includes taking 50 μL of DMSO main solution, adding 300 μL of PEG300, mixing well and clarifying, then adding 50 μL of Tween 80, mixing well and clarifying, and finally adding 600 μL of ddH2O, mixing well and clarifying . Industrial production methods are not explicitly detailed in the available literature.
化学反应分析
PROTAC BRD4 Degrader-15 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include DMSO, PEG300, and Tween 80 . The major products formed from these reactions are the degradation products of BRD4 protein, which are subsequently processed by the proteasome system .
科学研究应用
PROTAC BRD4 Degrader-15 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study biomolecular condensates by regulating the super-enhancer condensate and monitoring changes under PROTAC treatment using live-cell imaging and high-throughput sequencing technologies . This compound has also been employed to investigate the dynamics of other condensate components under the continued disruption of BRD4 condensates . Additionally, it has shown potential in cancer therapy by targeting BRD4, which plays a crucial role in the pathogenesis of various cancers .
作用机制
The mechanism of action of PROTAC BRD4 Degrader-15 involves the recruitment of an E3 ligase to the target protein BRD4, leading to its ubiquitination and subsequent degradation by the proteasome system . This process is mediated by the ligands specific to von Hippel-Lindau and BRD4, which bring the E3 ligase and BRD4 into proximity, triggering directed polyubiquitination and proteasome-mediated degradation . This compound also inhibits the expression of Krüppel-like factor 5 (KLF5) transcription factor, a key oncoprotein in basal-like breast cancer .
相似化合物的比较
PROTAC BRD4 Degrader-15 is unique in its ability to potently degrade BRD4 protein with high specificity and efficiency. Similar compounds include other BRD4-targeting PROTACs such as MZ1 and ARV-825 . MZ1 has been reported to achieve complete degradation of BRD4 at 100 nM following 4 hours of treatment . ARV-825 inhibits T-cell acute lymphoblastic leukemia by degrading BRD4, BRD3, and BRD2 .
属性
分子式 |
C57H62F2N10O10S2 |
---|---|
分子量 |
1149.3 g/mol |
IUPAC 名称 |
N-[2-[3-amino-5-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl]phenoxy]ethyl]-8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide |
InChI |
InChI=1S/C57H62F2N10O10S2/c1-31-50(80-30-65-31)34-9-7-32(8-10-34)22-64-54(73)46-20-39(70)26-69(46)56(75)51(57(2,3)4)66-47(71)28-78-13-11-33-15-38(60)19-40(16-33)79-14-12-61-53(72)41-21-45-42(17-35(41)29-81(6,76)77)43-27-67(5)55(74)49-48(43)36(23-62-49)25-68(45)52-44(59)18-37(58)24-63-52/h7-10,15-19,21,23-24,27,30,39,46,51,62,70H,11-14,20,22,25-26,28-29,60H2,1-6H3,(H,61,72)(H,64,73)(H,66,71)/t39-,46+,51-/m1/s1 |
InChI 键 |
UNADZUGJDDCVKE-RVLLIKLQSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)N)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。